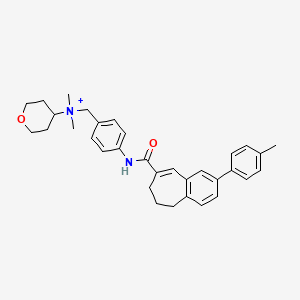

TAK-779 cation

Description

Contextualization of TAK-779 Cation as a Non-Peptidic Chemokine Receptor Antagonist

TAK-779 is a small-molecule, non-peptidic antagonist of chemokine receptors, primarily targeting CCR5 and, to a lesser extent, CXCR3 and CCR2b. medchemexpress.compnas.orgoup.com Its non-peptidic nature is a significant attribute, as small molecules often have advantages in terms of oral bioavailability and stability compared to peptide-based antagonists. rpsg.org.uk TAK-779 is a quaternary ammonium (B1175870) derivative, a structural feature that contributes to its interaction with its target receptors. tandfonline.comacs.org

The compound demonstrates high-affinity binding to human CCR5, with reported Ki and IC50 values in the low nanomolar range, making it a potent inhibitor of this receptor. medchemexpress.comrpsg.org.ukacs.org Specifically, it has a Ki of 1.1 nM for CCR5 and an IC50 of 1.4 nM for inhibiting the binding of RANTES (a natural CCR5 ligand) to cells expressing the receptor. medchemexpress.comacs.org Its antagonist activity extends to CXCR3, another chemokine receptor predominantly expressed on Th1 cells. ahajournals.orgcaymanchem.com While it shows potent antagonism for CCR5 and CXCR3, its effect on other chemokine receptors like CCR1, CCR3, and CCR4 is negligible. pnas.org

The dual antagonism of both CCR5 and CXCR3 is a key characteristic of TAK-779, enabling it to effectively modulate the migration of T cells in inflammatory conditions. ahajournals.orgvulcanchem.com This property has made it a valuable tool in studying the roles of these receptors in various immune responses.

| Target Receptor | Organism | Potency | Measurement |

|---|---|---|---|

| CCR5 | Human | 1.1 nM | Ki |

| CCR5 | Human | 1.4 nM | IC50 |

| CXCR3 | Mouse | Antagonist | Demonstrated activity |

| CCR2b | Human | 27 nM | IC50 |

| CCR1, CCR3, CCR4 | Human | No significant inhibition | - |

Historical Perspective of its Discovery and Early Mechanistic Characterization in Molecular Pharmacology

TAK-779 was discovered by Takeda Chemical Industries through high-throughput screening of their chemical library. pnas.orgacs.org The initial search aimed to identify small-molecule antagonists for the CCR5 receptor, which had been identified as a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. pnas.orgersnet.org The discovery was significant as individuals with a nonfunctional CCR5 receptor due to a genetic deletion (CCR5Δ32) are resistant to R5 HIV-1 infection, highlighting CCR5 as a promising therapeutic target. pnas.org

Early mechanistic studies revealed that TAK-779 acts as a competitive inhibitor, blocking the binding of natural chemokine ligands like RANTES, MIP-1α, and MIP-1β to CCR5. pnas.orgersnet.org This binding inhibition prevents the subsequent intracellular signaling cascades, such as calcium mobilization, that are normally triggered by chemokine binding. pnas.org Research showed that TAK-779 selectively blocks CCR5-mediated Ca2+ signaling at nanomolar concentrations. pnas.org

Furthermore, detailed investigations into its mode of action demonstrated that TAK-779 inhibits HIV-1 replication at the membrane fusion stage by directly blocking the interaction between the viral surface glycoprotein (B1211001) gp120 and the CCR5 co-receptor. pnas.org Structural analysis suggests that TAK-779 binds to a pocket within the transmembrane domains of CCR5, specifically interacting with helices 1, 2, 3, and 7, near the extracellular surface. pnas.orgresearchgate.net This binding site overlaps with that of the native chemokine ligands, thus preventing their interaction and subsequent viral entry. vulcanchem.com

Significance of this compound as a Research Probe in G Protein-Coupled Receptor (GPCR) Biology

The discovery and characterization of TAK-779 have had a profound impact on the study of G protein-coupled receptors (GPCRs), particularly chemokine receptors. As a selective antagonist, it has served as an indispensable chemical probe to elucidate the physiological and pathophysiological roles of CCR5 and CXCR3. vulcanchem.comfrontiersin.org

Its use in various experimental models has helped to unravel the involvement of these receptors in a wide range of conditions, including:

HIV-1 Infection: As one of the first potent, small-molecule CCR5 antagonists, TAK-779 was instrumental in validating CCR5 as a druggable target for anti-HIV therapy. pnas.orgrpsg.org.uktandfonline.com

Inflammatory and Autoimmune Diseases: By blocking the migration of T-cells and other immune cells, TAK-779 has been used to study the role of CCR5 and CXCR3 in models of experimental autoimmune encephalomyelitis, colitis, and asthma. oup.comersnet.orgnih.gov For instance, it has been shown to reduce the infiltration of inflammatory cells into the central nervous system in animal models of multiple sclerosis. nih.gov

Transplant Rejection: Research has demonstrated that TAK-779 can prolong allograft survival in transplantation models by inhibiting the migration of T cells. frontiersin.orgnih.gov

Moreover, TAK-779 has been utilized in studies of GPCR signaling and structure. Its interaction with CCR5 has been a subject of molecular modeling and mutagenesis studies, providing insights into the ligand-binding pockets of chemokine receptors. pnas.orgresearchgate.net It has also been used as a tool to study biased signaling at chemokine receptors, where different ligands can stabilize distinct receptor conformations, leading to selective activation of downstream signaling pathways. nih.gov The development of fluorescence-labeled analogs of TAK-779 has further expanded its utility as a chemical probe for studying receptor-ligand interactions and cellular localization. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

dimethyl-[[4-[[3-(4-methylphenyl)-8,9-dihydro-7H-benzo[7]annulene-6-carbonyl]amino]phenyl]methyl]-(oxan-4-yl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O2/c1-24-7-11-27(12-8-24)28-14-13-26-5-4-6-29(22-30(26)21-28)33(36)34-31-15-9-25(10-16-31)23-35(2,3)32-17-19-37-20-18-32/h7-16,21-22,32H,4-6,17-20,23H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHZXMPLVSJQFK-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180974 | |

| Record name | N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263765-56-6 | |

| Record name | TAK-779 cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263765566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-779 CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN3X97C29H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action and Receptor Interaction Profile of Tak 779 Cation

Elucidation of Primary Molecular Targets and Selectivity

TAK-779 cation exhibits a distinct profile of antagonism towards a select group of chemokine receptors, a property that underpins its pharmacological effects.

Specificity for Chemokine Receptor 5 (CCR5) Antagonism

TAK-779 was initially identified as a potent and highly selective nonpeptide antagonist of the human C-C chemokine receptor 5 (CCR5). oup.comtandfonline.comacs.org It effectively inhibits the binding of natural CCR5 ligands, such as RANTES (CCL5), and macrophage inflammatory protein-1α and -1β (MIP-1α/CCL3 and MIP-1β/CCL4). vulcanchem.com This antagonism is achieved with high potency, as evidenced by low nanomolar IC50 and Ki values in various binding and functional assays. acs.orgvulcanchem.comfrontiersin.orgmedchemexpress.com Specifically, TAK-779 has been shown to inhibit the replication of M-tropic (R5) HIV-1 strains, which utilize CCR5 as a co-receptor for entry into host cells. tandfonline.comacs.orgcaymanchem.com

Interaction with Chemokine Receptor 2 (CCR2b) and Chemokine Receptor 3 (CXCR3)

Subsequent research revealed that the target profile of TAK-779 extends beyond CCR5. oup.com The compound also demonstrates antagonistic activity against C-C chemokine receptor 2b (CCR2b) and C-X-C chemokine receptor 3 (CXCR3). oup.commedchemexpress.comcaymanchem.com While its affinity for human CCR2b is lower than for CCR5, it is still significant, with reported IC50 values in the nanomolar range. oup.commedchemexpress.com In murine models, TAK-779 has been shown to inhibit both mCCR5 and mCXCR3. oup.com This dual antagonism of CCR5 and CXCR3 is a key characteristic of TAK-779, contributing to its effects on T-cell migration. vulcanchem.com

Absence of Inhibition on Other Chemokine Receptors (e.g., CCR1, CCR3, CCR4, CXCR4)

A crucial aspect of TAK-779's pharmacological profile is its selectivity. Studies have consistently shown that TAK-779 does not significantly inhibit the function of several other chemokine receptors, including CCR1, CCR3, CCR4, and CXCR4. oup.com This selectivity for CCR5, and to a lesser extent CCR2b and CXCR3, distinguishes it from broader-spectrum chemokine receptor antagonists. oup.comnih.gov

Table 1: Receptor Antagonism Profile of TAK-779

| Target Receptor | Organism | Potency (IC50/Ki) | Activity |

|---|---|---|---|

| CCR5 | Human | 1.1 nM (Ki), 1.4 nM (IC50) | Antagonist |

| CCR2b | Human | 27 nM (IC50) | Antagonist |

| CXCR3 | Mouse | 369 nM (IC50) | Antagonist |

| CCR1 | - | No significant inhibition | - |

| CCR3 | - | No significant inhibition | - |

| CCR4 | - | No significant inhibition | - |

| CXCR4 | - | No significant inhibition | - |

Data sourced from multiple studies. oup.comvulcanchem.commedchemexpress.comcaymanchem.com

Detailed Mapping of the Binding Site within Target Receptors

The inhibitory action of TAK-779 is a direct consequence of its binding to a specific pocket within the transmembrane domains of its target receptors.

Localization within Transmembrane Helices (TM1, TM2, TM3, TM7) of CCR5

The binding site for TAK-779 on CCR5 is located within a cavity formed by several transmembrane (TM) helices. pnas.orgu-strasbg.fr Mutagenesis and molecular modeling studies have identified that this binding pocket is situated near the extracellular surface of the receptor, nestled between TM1, TM2, TM3, and TM7. pnas.org This allosteric binding site is distinct from the binding sites of the natural chemokine ligands. vulcanchem.comresearchgate.net The hydrophobic benzocycloheptene (B12447271) core of TAK-779 is thought to insert into this hydrophobic pocket, while the positively charged quaternary ammonium (B1175870) group is oriented towards the extracellular surface. pnas.orgresearchgate.net

Identification of Critical Amino Acid Residues Involved in this compound Binding (e.g., Tyr37, Trp86, Tyr108, Leu33, Thr123)

Alanine (B10760859) scanning mutagenesis and computational modeling have pinpointed several key amino acid residues within the CCR5 transmembrane helices that are crucial for the binding of TAK-779. pnas.orgresearchgate.net These residues form a cluster that interacts with the antagonist. Aromatic residues such as Tyrosine 37 (Tyr37) in TM1, Tryptophan 86 (Trp86) in TM2, and Tyrosine 108 (Tyr108) in TM3 are thought to engage in favorable interactions with the aromatic rings of TAK-779. pnas.orgresearchgate.net Other important residues identified include Leucine 33 (Leu33) in TM1 and Threonine 123 (Thr123). pnas.org The interaction with these specific residues stabilizes the receptor in an inactive conformation, thereby preventing the binding of viral glycoproteins or natural chemokines and subsequent intracellular signaling. pnas.org

Table 2: Key Amino Acid Residues in CCR5 for TAK-779 Binding

| Residue | Location | Helix | Interaction Type |

|---|---|---|---|

| Tyr37 | Deeper within receptor | TM1 | Aromatic interaction |

| Trp86 | Near extracellular surface | TM2 | Cation-π interaction with quaternary amine |

| Tyr108 | Deeper within receptor | TM3 | Van der Waals interaction |

| Leu33 | Near extracellular surface | TM1 | Hydrophobic interaction |

| Thr123 | - | - | - |

Data compiled from structural and mutagenesis studies. pnas.orgresearchgate.netresearchgate.net

Analysis of Hydrophobic and Electrostatic Interactions Mediated by the Cationic Moiety

The binding of the this compound to the CCR5 receptor is a complex interplay of hydrophobic and electrostatic forces. The molecule itself possesses a distinctive structure with both hydrophobic and polar ends. researchgate.net The hydrophobic methylphenyl-benzocycloheptenyl group is thought to insert into a hydrophobic pocket within the transmembrane (TM) helices of the receptor. researchgate.net Conversely, the positively charged quaternary ammonium group, the cationic moiety, is oriented towards the extracellular surface. researchgate.netnih.gov

Hydrophobic Interactions: The benzocycloheptene core and the 4-methylphenyl substituent of TAK-779 engage in significant hydrophobic interactions with residues within a binding pocket formed by TM helices 1, 2, 3, and 7 of CCR5. pnas.orgnih.gov Key aromatic residues such as Tyr37, Trp86, and Tyr108 within this pocket are believed to form favorable interactions with the aromatic rings of TAK-779. researchgate.net

Electrostatic Interactions: A crucial electrostatic interaction occurs between the positively charged aminium group of the this compound and acidic residues on the receptor. nih.govnih.gov Specifically, Glu283 in TM7 has been identified as a key anchor residue, with its acidic side chain forming an electrostatic interaction with the quaternary amine of TAK-779. nih.gov This interaction is considered vital for the high-affinity binding of the antagonist. Further studies suggest that Trp86 may also contribute to the binding through cation-π interactions with the quaternary amine group. researchgate.net

Impact on Ligand Binding and Functional Inhibition

By occupying a binding pocket that overlaps with the binding sites of natural ligands, the this compound effectively functions as a competitive inhibitor. vulcanchem.com This steric hindrance prevents both endogenous chemokines and viral glycoproteins from interacting with the receptor, leading to functional inhibition.

Blockade of Endogenous Chemokine Ligand Binding (e.g., RANTES, MIP-1α/β, CCL2, CCL3, CCL4, CCL5)

TAK-779 demonstrates potent antagonism against the binding of several key chemokines to the CCR5 receptor. It effectively blocks the binding of RANTES (also known as CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). pnas.orgnih.govfrontiersin.org This blockade has been shown to inhibit downstream cellular responses such as chemotaxis. vulcanchem.comoup.com While its primary target is CCR5, TAK-779 also exhibits inhibitory activity against CCR2b, blocking the binding of its ligand, monocyte chemotactic protein-1 (MCP-1 or CCL2), albeit with lower potency. oup.compnas.org In murine models, administration of TAK-779 has been shown to decrease serum levels of CCR5 ligands including MIP-1α/β, MCP-1, and CCL5. frontiersin.orgbiorxiv.orgnih.gov

| Blocked Ligand | Receptor | Potency (IC50) | Reference |

| RANTES (CCL5) | CCR5 | 1.4 nM | medchemexpress.compnas.org |

| MIP-1α (CCL3) | CCR5 | Potent | nih.gov |

| MIP-1β (CCL4) | CCR5 | Potent | nih.gov |

| MCP-1 (CCL2) | CCR2b | 27 nM | tocris.compnas.org |

Inhibition of Viral Glycoprotein (B1211001) (gp120) Interaction with CCR5

A significant aspect of TAK-779's mechanism is its ability to inhibit the interaction between the HIV-1 envelope glycoprotein gp120 and the CCR5 coreceptor. nih.govpnas.org This interaction is a critical step for the entry of R5-tropic HIV-1 strains into host cells. TAK-779 blocks the binding of the gp120-CD4 complex to CCR5, thereby preventing membrane fusion and viral entry. nih.govpnas.org Studies have shown that TAK-779 inhibits gp120 binding to CCR5 with an IC50 of 15 nM. pnas.org This inhibition is achieved without causing the downregulation of CCR5 from the cell surface. pnas.org The binding site of TAK-779 within the transmembrane domains of CCR5 allosterically prevents the conformational changes required for gp120 to effectively engage the receptor. asm.orgnih.gov

Modulation of Downstream Signaling Pathways

By preventing ligand binding, the this compound effectively modulates the downstream signaling cascades that are normally initiated by chemokine receptor activation.

Effects on G Protein Coupling and Activation

Chemokine receptors, including CCR5, are G protein-coupled receptors (GPCRs). medchemexpress.com Upon ligand binding, they undergo a conformational change that facilitates the coupling and activation of intracellular G proteins, leading to various cellular responses. TAK-779, by binding to CCR5, stabilizes the receptor in an inactive conformation, preventing this G protein coupling and subsequent activation. vulcanchem.comresearchgate.net It has been demonstrated that TAK-779 can act as a full inverse agonist, meaning it can reduce the basal, or constitutive, activity of CCR5 in the absence of an agonist by preventing spontaneous G protein activation. researchgate.net This inhibition of G protein-coupled signaling is a key element of its antagonistic function. vulcanchem.com

Regulation of Beta-Arrestin Recruitment and Receptor Internalization

Ligand-induced activation of GPCRs typically leads to the recruitment of β-arrestins, which play a role in receptor desensitization and internalization. Interestingly, TAK-779 does not induce the internalization of CCR5. pnas.org In fact, some studies suggest that by acting as an inverse agonist, TAK-779 may even lead to a higher rate of receptor recycling back to the cell surface compared to untreated cells. researchgate.net This indicates that while it blocks G protein-mediated signaling, its effect on the β-arrestin pathway and receptor trafficking is distinct from that of an agonist. Studies have shown that TAK-779 can modulate the constitutive internalization of CCR5, suggesting it actively influences the receptor's trafficking processes. nih.gov

Characterization of Receptor Conformational States and Dynamics Induced by this compound

The this compound exerts its biological activity not by direct competition with endogenous ligands at their binding site but through a more nuanced mechanism involving the induction and stabilization of specific receptor conformations. As a non-competitive, allosteric antagonist, TAK-779 binds to a topographically distinct site on the C-C chemokine receptor 5 (CCR5), and to a lesser extent on CCR2, initiating a cascade of conformational changes that modulate receptor function. nih.govpnas.orgnih.gov

Research demonstrates that TAK-779 acts as a potent inverse agonist for CCR5. nih.govplos.org This means it doesn't just block the active state but actively stabilizes a distinct, inactive conformation of the receptor, thereby reducing its basal signaling activity. nih.govplos.org This stabilization of an inactive state is a key feature of its mechanism. Studies using [³⁵S]GTPγS binding assays have shown that while chemokines like CCL4 stimulate G-protein activation, TAK-779 inhibits this basal activity, confirming its role as an inverse agonist. nih.gov

Computational modeling and mutagenesis studies have provided detailed insights into the specific conformational state induced by TAK-779. It binds to a high-energy, non-ground-state conformation of the CCR5 receptor. nih.govpnas.org Notably, this conformation is different from that stabilized by other CCR5 antagonists like Maraviroc, which is attributed to the different pharmacophore of TAK-779, particularly its quaternary nitrogen group. nih.govpnas.orgresearchgate.net This selective binding to a unique receptor conformation underscores the principle of conformational selection in G protein-coupled receptor (GPCR) ligand interactions.

The binding site for TAK-779 is located within a cavity near the extracellular surface of the receptor, formed by transmembrane (TM) helices 1, 2, 3, and 7. researchgate.netpnas.org This allosteric pocket is distinct from the binding sites for natural chemokine ligands and the HIV-1 envelope glycoprotein gp120. nih.gov The binding of TAK-779 within this pocket induces subtle but critical shifts in the helices, locking the receptor in a state unfavorable for ligand binding and signal transduction. For instance, the positively charged aminium tetrahydro-2H-pyran end of the molecule is oriented toward the extracellular surface, while the hydrophobic 4-methylphenyl group inserts into the hydrophobic transmembrane pocket. researchgate.net

The dynamic consequence of TAK-779 binding is a non-competitive inhibition of both chemokine (e.g., CCL3) and gp120 binding. nih.gov Furthermore, TAK-779 actively promotes the dissociation of already bound ligands from CCR5. nih.gov Kinetic studies have shown that TAK-779 accelerates the dissociation of [¹²⁵I]CCL3 and [³⁵S]gp120 from the receptor, an effect that correlates with its inverse agonist activity. nih.gov This allosteric modulation extends to the receptor's cellular trafficking. As an inverse agonist, TAK-779 has been found to significantly slow the rate of constitutive CCR5 internalization, a process driven by the receptor's basal activity. plos.org

Detailed research findings on the interaction and induced dynamics are summarized in the tables below.

Table 1: Key CCR5 Amino Acid Residues in the this compound Binding Pocket

This table details the specific amino acid residues within the CCR5 transmembrane helices that form the binding pocket for TAK-779 and their described interactions based on molecular modeling and mutagenesis studies.

| Residue | Location | Predicted Interaction with this compound | Reference |

| Tyr37 | TM1 | Aromatic interactions with the aromatic rings of TAK-779. | researchgate.net |

| Trp86 | TM2 | Forms favorable cation-π interactions with the quaternary amine group. Mutation results in a large change in IC₅₀. | researchgate.netresearchgate.net |

| Tyr108 | TM3 | Van der Waals interactions with the central phenyl and cycloheptenyl rings. | researchgate.netresearchgate.net |

| Glu283 | TM7 | Favorable long-range electrostatic interactions with the positively charged moiety of the ligand. | researchgate.netresearchgate.net |

Table 2: Quantitative Effects of this compound on Receptor Dynamics

This table presents key quantitative data illustrating the impact of TAK-779 on various aspects of CCR5 and CCR2 receptor function and dynamics.

| Parameter | Receptor | Value | Description | Reference |

| IC₅₀ | CCR5 | ~1.0 nM | Inhibition of [¹²⁵I]-MIP-1α binding to CHO/CCR5 cells. | rndsystems.com |

| IC₅₀ | CCR2b | ~27 nM | Inhibition of [¹²⁵I]-MCP-1 binding to CHO/CCR2b cells. | rndsystems.commedchemexpress.com |

| IC₅₀ | CCR5 | 15 nM | Inhibition of gp120 binding to L1.2-CCR5 cells. | pnas.org |

| EC₅₀ | R5 HIV-1 | 1.2 nM | Inhibition of R5 HIV-1 replication in MAGI-CCR5 cells. | pnas.orgmedchemexpress.com |

| Constitutive Internalization | CCR5 | 10.9% ± 0.95%/h | Rate of receptor internalization in the presence of TAK-779 (compared to 13.7% ± 0.68%/h for untreated cells). | plos.org |

Structure Activity Relationship Sar and Computational Studies of Tak 779 Cation

Rational Design and Synthesis of TAK-779 Cation Analogues for Mechanistic Insight

Following the identification of TAK-779 as a potent CCR5 antagonist, significant efforts were directed toward its structural optimization. nih.govacs.org The initial lead compound, a quaternary ammonium (B1175870) salt, was discovered through high-throughput screening but suffered from poor oral bioavailability, which prevented its clinical development as an antiretroviral agent. nih.govnih.gov This limitation prompted the rational design and synthesis of numerous analogues to improve pharmacokinetic properties while retaining or enhancing antagonistic activity.

Synthetic strategies have focused on modifying various parts of the TAK-779 scaffold. A key approach involves late-stage diversification, which allows for the introduction of diverse functionalities at the end of the synthetic route. For instance, Suzuki-Miyaura cross-coupling reactions have been employed to modify the 4-methylphenyl moiety of TAK-779, leading to analogues with promising CCR5 binding affinity. researchgate.net Another strategy has been the synthesis of thiophene-based analogues, which represents a rapid method to explore the SAR of this compound class. researchgate.net

These synthetic endeavors are not merely for improving drug-like properties; they are crucial for understanding the molecule's mechanism of action. By systematically altering specific functional groups and observing the resulting changes in biological activity, researchers can infer which parts of the molecule are critical for receptor binding and antagonism. For example, derivatives of TAK-779, such as TAK-652 (Cenicriviroc), were developed with improved oral bioavailability and high potency, eventually progressing to clinical trials. nih.govnih.gov The structural similarities and differences between TAK-779 and its successors, like TAK-220 and TAK-652, have been vital in understanding resistance mechanisms and designing compounds that can overcome them. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Antagonistic Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For TAK-779 and its analogues, QSAR has been a valuable tool for optimizing antagonistic properties. scholaris.caresearchgate.net These models aim to create a mathematical relationship between physicochemical properties (descriptors) of the molecules and their ability to inhibit CCR5.

By analyzing a series of related compounds, such as the azacycle CCR5 antagonists derived from the TAK-779 scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. researchgate.net These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties should be modified to enhance activity. For instance, a QSAR study might reveal that increasing positive charge in one area of the molecule while adding a bulky hydrophobic group in another would lead to a more potent antagonist.

The ultimate goal of QSAR in this context is to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested. researchgate.net For TAK-779 analogues, QSAR models have been used to guide the design of derivatives with a better balance of hydrophilicity (for improved solubility and pharmacokinetics) and binding efficacy.

Ligand-Receptor Docking and Molecular Dynamics Simulations

To understand how TAK-779 interacts with its target receptor at an atomic level, researchers have employed ligand-receptor docking and molecular dynamics (MD) simulations. Since an experimental crystal structure of CCR5 with TAK-779 bound is unavailable, these studies rely on homology models of the receptor, often built using the crystal structure of bovine rhodopsin or, more recently, the closer homolog CXCR4 as a template. figshare.comnih.govnih.govplos.org

Docking studies place the TAK-779 molecule into the putative binding site of the CCR5 model. nih.govamegroups.cn The most favorable binding pose is determined by a scoring function that estimates the binding affinity based on electrostatic and van der Waals interactions. amegroups.cn Following docking, MD simulations are performed. These simulations model the movement of every atom in the ligand-receptor complex over time (typically nanoseconds), providing insights into the stability of the binding pose and the dynamic nature of the interaction. figshare.comresearchgate.net This combination of techniques has been crucial for refining the CCR5 homology models and validating the predicted binding modes of TAK-779 and other antagonists. figshare.comnih.gov

Computational studies have consistently shown that TAK-779 binds within a large, hydrophobic cavity located in the transmembrane (TM) domain of the CCR5 receptor. nih.govnih.govpnas.org This allosteric binding pocket is primarily formed by residues from TM helices 1, 2, 3, and 7. nih.govnih.govnih.gov Additional interactions with residues in TM5 and TM6 have also been identified, suggesting a broad interaction surface. nih.govnih.govresearchgate.net

Several key amino acid residues within this pocket are critical for the binding of TAK-779. A crucial interaction involves a salt bridge or strong electrostatic interaction between the positively charged quaternary ammonium group of the this compound and the negatively charged side chain of Glutamic acid 283 (Glu283) in TM7. plos.orgamegroups.cnresearchgate.netplos.org Other important interactions include:

Aromatic/Hydrophobic Interactions: The hydrophobic 4-methylphenyl ring of TAK-779 is thought to form favorable interactions with a cluster of aromatic and hydrophobic residues, including Tyr37, Trp86, Tyr108, Phe112, and Ile198. plos.orgresearchgate.net

Hydrogen Bonding: A hydrogen bond has been proposed between the central amide carbonyl group of TAK-779 and the side chain of Thr167. plos.org

The binding of ligands like TAK-779 is believed to induce or stabilize specific conformational states of the receptor. pnas.orgnih.gov It acts as an inverse agonist, meaning it stabilizes an inactive conformation of CCR5, thereby preventing the receptor from activating downstream signaling pathways. nih.gov This conformational stabilization is the basis of its antagonistic activity, as it prevents the structural changes in CCR5 required for HIV-1 gp120 binding and subsequent viral entry. nih.govpnas.org

| Residue | Transmembrane Helix (TM) | Putative Interaction Type | Reference |

|---|---|---|---|

| Tyr37 | TM1 | Hydrophobic/Aromatic | plos.orgresearchgate.net |

| Trp86 | TM2 | Cation-π/Aromatic | researchgate.netresearchgate.net |

| Tyr108 | TM3 | Hydrophobic/Aromatic | researchgate.net |

| Phe112 | TM3 | Hydrophobic/Aromatic | plos.org |

| Thr167 | TM4 | Hydrogen Bond | plos.org |

| Ile198 | TM5 | Hydrophobic | plos.orgnih.gov |

| Asn252 | TM6 | Direct Interaction | nih.gov |

| Leu255 | TM6 | Direct Interaction | nih.gov |

| Glu283 | TM7 | Salt Bridge/Electrostatic | plos.orgamegroups.cnresearchgate.netplos.org |

Comparing the binding mode of TAK-779 with other CCR5 antagonists like Maraviroc, Aplaviroc, and SCH-C reveals both commonalities and critical differences. While these antagonists all bind within the same general transmembrane pocket, they occupy overlapping but distinct sub-pockets and interact with different sets of residues. nih.govacs.orgacs.org

A key distinction lies in their pharmacophores. Maraviroc and Aplaviroc feature a protonated nitrogen, which forms a salt bridge with Glu283. pnas.orgacs.org In contrast, TAK-779 possesses a permanently charged quaternary nitrogen. pnas.org This difference contributes to TAK-779 adopting a different binding pose and interacting with a different subset of residues compared to Maraviroc. pnas.orgpnas.org For example, while TAK-779, Maraviroc, and Aplaviroc all fit into the same general binding pocket, only Maraviroc and Aplaviroc show a strong interaction with Glu283 in some models. acs.orgacs.org

These distinct binding modes can explain differences in their resistance profiles. HIV-1 strains that develop resistance to TAK-779 may remain sensitive to structurally different antagonists like TAK-220 or Maraviroc, and vice-versa. nih.govresearchgate.net For instance, studies have shown that TAK-779 and the related compound TD-0232 were less active on rhesus macaque CCR5, whereas another antagonist, TD-0680, remained potent, highlighting subtle but important differences in their receptor interactions. researchgate.net These comparative analyses are crucial for developing new antagonists that can overcome viral resistance and for understanding the nuances of CCR5 pharmacology.

Elucidation of Binding Modes and Conformational Changes

Pharmacophore Modeling and Chemoinformatics of this compound

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For CCR5 antagonists, pharmacophore models have been developed based on a set of known active compounds, including TAK-779. acs.orgu-strasbg.fr

A typical pharmacophore model for a CCR5 antagonist derived from ligands like TAK-779 highlights several key features:

A positively charged or cationic feature , representing the quaternary ammonium group of TAK-779, which interacts with the acidic Glu283 residue. pnas.orgacs.org

One or more hydrophobic/aromatic features , corresponding to the planar, hydrophobic ring systems of the molecule that engage with the hydrophobic pockets of the receptor. acs.org

Specific distances and spatial relationships between these features that are critical for optimal binding. acs.org

Interestingly, computational studies have revealed that different classes of CCR5 antagonists may bind to different receptor conformations, leading to distinct pharmacophores. pnas.orgpnas.org For example, ligands with a similar pharmacophore to Maraviroc (containing a protonated nitrogen) are predicted to bind to one high-energy conformation of CCR5, whereas TAK-779 (with its quaternary nitrogen) is predicted to bind to a different high-energy conformation. pnas.orgpnas.org These findings underscore that a "one-size-fits-all" pharmacophore model may not be sufficient and that chemoinformatic approaches must consider the conformational flexibility of the receptor.

In Silico Screening and Virtual Ligand Design Principles from this compound Scaffolds

The structural knowledge gained from studying the TAK-779 binding site on CCR5 has been invaluable for in silico (virtual) screening and the design of new ligands. acs.orgu-strasbg.fr Virtual screening involves using the 3D structure of the target protein to screen large digital libraries of compounds to identify those that are likely to bind.

The process often employs a hierarchical filtering approach:

Database Filtering: Large compound libraries are first filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove undesirable molecules. u-strasbg.fr

Pharmacophore Screening: The remaining compounds are then screened against a pharmacophore model derived from known antagonists like TAK-779 to quickly identify molecules with the correct arrangement of essential features. acs.orgu-strasbg.fr

Molecular Docking: The hits from pharmacophore screening are then docked into the CCR5 binding site model. A scoring function ranks the compounds based on their predicted binding affinity and fit within the pocket. u-strasbg.fr

This in silico approach, which uses the refined CCR5 model accommodating known antagonists like TAK-779, has successfully identified novel CCR5 ligands. u-strasbg.fr The principles derived from the TAK-779 scaffold—such as the importance of a cationic center separated by a specific distance from a large hydrophobic moiety—continue to guide the rational design of new and potentially more effective chemokine receptor antagonists. pnas.org

Cellular and in Vitro Pharmacological Characterization of Tak 779 Cation

Functional Antagonism in Defined Cell Line Models

Radioligand binding assays have been fundamental in quantifying the affinity of TAK-779 for its primary target, the C-C chemokine receptor 5 (CCR5). In these assays, TAK-779 competes with a radiolabeled ligand for binding to CCR5 expressed on the surface of host cells, such as Chinese hamster ovary (CHO) cells engineered to express human CCR5 (CHO/CCR5).

Initial high-throughput screening and subsequent optimization identified TAK-779 as a highly potent antagonist. nih.gov It demonstrated complete inhibition of the binding of [¹²⁵I]-RANTES to CHO/CCR5 cells. nih.gov The 50% inhibitory concentration (IC₅₀) for this interaction was determined to be 1.4 nM. nih.govadooq.commedchemexpress.com Further competitive binding experiments established a Ki value of 1.1 nM for TAK-779 at the CCR5 receptor. nih.govmedchemexpress.comselleckchem.comnih.govfrontiersin.org The compound also effectively blocked the binding of other natural CCR5 ligands, macrophage inflammatory protein-1α (MIP-1α) and macrophage inflammatory protein-1β (MIP-1β), with an IC₅₀ of 1.0 nM for both. nih.gov

The selectivity of TAK-779 has also been assessed using radioligand binding assays against other chemokine receptors. While it showed potent activity at CCR5, it was found to be less effective at blocking the binding of [¹²⁵I]-monocyte chemotactic protein 1 to CCR2b in CHO/CCR2b cells, with an IC₅₀ of 27 nM, indicating a preferential inhibition of CCR5. nih.govmedchemexpress.commedchemexpress.com The compound showed no significant inhibitory effect on ligand binding to CCR1, CCR3, and CCR4. nih.gov

Tritium-labeled TAK-779, [³H]TAK-779, has also been developed and utilized as a radioligand in competitive binding assays. rsc.org This offers advantages over iodinated protein radioligands due to its stability and longer half-life. rsc.org The dissociation constant (Kd) for [³H]TAK-779 binding to CCR5 was determined to be 30.2 ± 7.6 nM. rsc.org

Table 1: Radioligand Binding Affinity of TAK-779

| Receptor | Radioligand | Cell Line | Parameter | Value (nM) | Reference |

|---|---|---|---|---|---|

| CCR5 | [¹²⁵I]-RANTES | CHO/CCR5 | IC₅₀ | 1.4 | nih.govadooq.commedchemexpress.com |

| CCR5 | [¹²⁵I]-MIP-1α | CHO/CCR5 | IC₅₀ | 1.0 | nih.gov |

| CCR5 | [¹²⁵I]-MIP-1β | CHO/CCR5 | IC₅₀ | 1.0 | nih.gov |

| CCR5 | - | - | Ki | 1.1 | nih.govmedchemexpress.comselleckchem.comnih.govfrontiersin.org |

| CCR2b | [¹²⁵I]-MCP-1 | CHO/CCR2b | IC₅₀ | 27 | nih.govmedchemexpress.commedchemexpress.com |

| CCR5 | [³H]TAK-779 | - | Kd | 30.2 | rsc.org |

Chemokine receptor activation by a ligand typically triggers a cascade of intracellular signaling events, including the mobilization of intracellular calcium (Ca²⁺). Calcium mobilization assays are therefore a key method to assess the functional antagonism of compounds like TAK-779.

In CHO cells expressing CCR5, the natural ligand RANTES induces a clear increase in intracellular Ca²⁺ levels. nih.gov Pre-treatment of these cells with TAK-779 was shown to completely abrogate the RANTES-induced Ca²⁺ flux in a dose-dependent manner. nih.gov A concentration of 10 nM TAK-779 was sufficient to fully block the signaling response to 20 nM RANTES. nih.gov This inhibitory effect was selective for CCR5, as TAK-779 did not affect RANTES-induced Ca²⁺ mobilization in CHO cells expressing CCR1, even at a concentration of 100 nM. nih.gov These findings confirm that TAK-779 acts as a functional antagonist, blocking the signaling pathway downstream of receptor binding. nih.govnih.gov

Further studies using different cell lines and CCR5 ligands have corroborated these results. In MOLT-4 cells expressing the human CCR5 receptor, TAK-779 inhibited CCL5-induced intracellular calcium mobilization with an IC₅₀ of 7.9 nM. medchemexpress.com The selectivity of TAK-779 for CCR5 over other receptors like CXCR4 is also evident in these functional assays. nih.gov

Table 2: Inhibition of Calcium Mobilization by TAK-779

| Cell Line | Receptor | Ligand | Parameter | Value (nM) | Reference |

|---|---|---|---|---|---|

| CHO/CCR5 | CCR5 | RANTES | - | 10 (complete inhibition) | nih.gov |

| MOLT-4/CCR5 | CCR5 | CCL5 | IC₅₀ | 7.9 | medchemexpress.com |

Upon agonist binding, G protein-coupled receptors (GPCRs) like CCR5 are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways. β-arrestin recruitment assays provide a method to quantify this aspect of receptor function and the effect of antagonists.

Studies have utilized enzyme fragment complementation-based β-arrestin recruitment assays in cell lines such as U2OS. nih.gov In these systems, the recruitment of β-arrestin to CCR5 is measured in response to chemokine ligands like CCL3 and CCL5. nih.gov Antagonists such as TAK-779 are evaluated for their ability to inhibit this ligand-induced recruitment. While specific quantitative data for TAK-779 in β-arrestin assays is not as extensively reported as for other assays, its role as a CCR5 antagonist implies it would block this process. For instance, in U2OS cells expressing mouse CCR2B, TAK-779 inhibited mouse CCL2-induced β-arrestin recruitment with an IC₅₀ of 23 μM. medchemexpress.com

It is worth noting that some CCR5 antagonists can exhibit biased signaling, meaning they may inhibit G protein-dependent pathways (like calcium mobilization) differently than they affect β-arrestin recruitment. The characterization of TAK-779 in β-arrestin assays is important for a complete understanding of its pharmacological profile at the CCR5 receptor.

A primary physiological function of chemokine receptors is to direct the migration of immune cells, a process known as chemotaxis. Assays that measure the inhibition of cell migration are therefore a direct functional readout of a chemokine receptor antagonist's efficacy. Transwell assays are commonly used for this purpose, where cells migrate across a porous membrane towards a chemokine gradient.

TAK-779 has been shown to be a potent inhibitor of chemotaxis. It effectively inhibits the migration of T cells, a key function mediated by CCR5 and CXCR3. medchemexpress.comnih.govfrontiersin.org In an in vitro chemotaxis assay, TAK-779 inhibited the migration of thioglycollate-elicited peritoneal cells in response to CCL2 in a dose-dependent manner, with an IC₅₀ of 24 nM. oup.com This demonstrates its ability to block CCR2-mediated chemotaxis. oup.com While specific IC₅₀ values for CCR5-mediated chemotaxis are not always detailed, its potent antagonism at this receptor strongly suggests it effectively inhibits the migration of CCR5-expressing cells towards ligands like RANTES, MIP-1α, and MIP-1β.

In the context of HIV-1, the CCR5 receptor acts as a crucial co-receptor for the entry of R5-tropic strains of the virus into host cells. This entry process involves the fusion of the viral envelope with the cell membrane, which can be mimicked in cell-cell fusion assays. In these assays, one cell line expresses the HIV-1 envelope protein (Env), while another expresses CD4 and the appropriate co-receptor (CCR5). Fusion between these cells, often leading to the formation of syncytia, is then measured.

TAK-779 has been shown to potently inhibit this process. In an assay using CHO-K1 cells expressing CD4 and CCR5, and HeLa cells expressing the HIV-1 JR-FL envelope, TAK-779 inhibited cell-cell fusion with an IC₅₀ of 200 nM. pnas.orgpnas.org This inhibitory effect is a direct consequence of TAK-779 blocking the interaction between the viral surface glycoprotein (B1211001) gp120 and the CCR5 co-receptor. pnas.orgpnas.org While higher concentrations of antagonists are generally required to inhibit cell-cell fusion compared to virus-cell entry, these assays confirm that TAK-779 targets the membrane fusion stage of the HIV-1 life cycle. pnas.orgpnas.org

Table 3: Inhibition of Cell-Cell Fusion by TAK-779

| Effector Cell Line | Target Cell Line | HIV-1 Envelope | Parameter | Value (nM) | Reference |

|---|---|---|---|---|---|

| HeLa | CHO-K1-CD4-CCR5 | JR-FL | IC₅₀ | 200 | pnas.orgpnas.org |

Chemotaxis Inhibition Assays (e.g., using Transwells)

Investigations in Primary Cell Systems and Ex Vivo Models

To understand the therapeutic potential of TAK-779, it is essential to evaluate its activity in more physiologically relevant systems, such as primary human cells and ex vivo tissue models. These studies provide insights into how the compound behaves in a more complex biological environment.

In human peripheral blood mononuclear cells (PBMCs), TAK-779 has demonstrated potent and selective inhibition of R5-tropic HIV-1 replication. caymanchem.com The 50% effective concentration (EC₅₀) for the inhibition of various clinical R5 HIV-1 isolates in PBMCs ranges from 1.6 to 3.5 nM. caymanchem.com In contrast, it shows no inhibition of X4-tropic HIV-1 strains at concentrations up to 20,000 nM, highlighting its specificity for the CCR5 co-receptor pathway. caymanchem.com

Studies using primary human monocyte-derived macrophages (MDMs) have also shown that TAK-779 can effectively block CCR5-mediated effects. nih.gov For example, it inhibits the activation of phosphatidylcholine-specific phospholipase C and the subsequent secretion of the chemokine CCL2 induced by the HIV-1 R5 gp120 protein. nih.gov

In ex vivo models using vaginal tissue, TAK-779 has been shown to decrease HIV-1 integration in intraepithelial cells. nih.gov This indicates that the compound can be effective at a potential site of viral transmission. The IC₅₀ for inhibiting HIV-1 integration in this model was determined to be 5.84 μM. nih.gov Furthermore, in human mast cell progenitors, TAK-779, along with a CCR5-specific antibody, reduced infection by an M-tropic HIV-1 pseudotype by over 80%, indicating that CCR5 is the major co-receptor for HIV-1 entry into these cells. asm.org

Collectively, these investigations in primary cells and ex vivo models confirm the potent and selective anti-HIV-1 activity of TAK-779 observed in defined cell lines and underscore its potential as a CCR5-targeting therapeutic agent.

Table 4: Activity of TAK-779 in Primary Cells and Ex Vivo Models

| System | Activity | Parameter | Value | Reference |

|---|---|---|---|---|

| Human PBMCs | Inhibition of R5 HIV-1 replication | EC₅₀ | 1.6 - 3.5 nM | caymanchem.com |

| Human PBMCs | Inhibition of X4 HIV-1 replication | EC₅₀ | >20,000 nM | caymanchem.com |

| Human MDMs | Inhibition of R5 gp120-induced PC-PLC activation | - | Significant inhibition | nih.gov |

| Ex vivo vaginal tissue | Inhibition of HIV-1 integration | IC₅₀ | 5.84 μM | nih.gov |

| Human mast cell progenitors | Inhibition of M-tropic HIV-1 infection | - | >80% reduction | asm.org |

Modulation of Immune Cell Subpopulation Responses (e.g., T cell migration)

TAK-779 demonstrates significant inhibitory effects on the migration of various immune cell subpopulations, primarily by blocking chemokine-mediated signaling. Its action is particularly pronounced on cells expressing CCR5 and CXCR3, which include T-lymphocytes and monocytes/macrophages. oup.comfrontiersin.org

T Cell Migration: TAK-779 effectively inhibits the migration of T cells. medchemexpress.comfrontiersin.org Specifically, it has been shown to reduce the migration of CD4+ and CD8+ T cells. frontiersin.orgnih.gov This is achieved by blocking the chemotactic signals that guide these cells to sites of inflammation. vulcanchem.com In murine models of experimental autoimmune encephalomyelitis (EAE), TAK-779 strongly inhibited the migration of CXCR3/CCR5 bearing CD4+, CD8+, and CD11b+ leukocytes into the central nervous system. nih.gov However, it's noteworthy that TAK-779 does not appear to affect T cell proliferation or the production of IFN-gamma by T cells. nih.gov

Monocyte/Macrophage Recruitment: The compound also plays a crucial role in inhibiting the recruitment of monocytes and macrophages. oup.com In a murine model of DSS-induced colitis, TAK-779 treatment was associated with an ameliorative effect by inhibiting the recruitment of these cells into the mucosa. oup.com This effect is largely attributed to its antagonism of CCR2 and CCR5. oup.com

Other Immune Cells: The influence of TAK-779 extends to other immune cell types as well. In a mouse model of asthma, it was found to inhibit the ovalbumin-induced increase in the number of total cells, lymphocytes, and eosinophils in bronchoalveolar lavage fluid (BALF). caymanchem.com Furthermore, it has been shown to impede the recruitment of CD11c-positive cells in transplanted allografts. frontiersin.org

The inhibitory concentration (IC50) values of TAK-779 for different receptors and cell types provide a quantitative measure of its activity.

| Receptor | Species | Cell Line/System | IC50 (nM) |

| CCR5 | Human | CHO cells | 1.4 |

| CCR2b | Human | CHO cells | 27 |

| CCR5 | Murine | 2B4 T cells | 236 |

| CXCR3 | Murine | 2B4 T cells | 369 |

| CCR2 | Murine | Thioglycollate-elicited peritoneal cells | ~24 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Receptor Occupancy and Expression Modulation Studies

TAK-779 functions as a competitive antagonist, binding to the transmembrane domains of CCR5 and preventing the binding of natural chemokine ligands like RANTES (CCL5). vulcanchem.com This blockade of ligand binding prevents the conformational changes in the receptor necessary for signal transduction.

Studies have shown that TAK-779 can modulate the expression of chemokine receptors. In a murine model of DSS-induced colitis, treatment with TAK-779 inhibited the expression of CCR2, CCR5, and CXCR3 mRNAs. oup.com Similarly, in a mouse model of asthma, TAK-779 inhibited the ovalbumin-induced increases in CCR5 and CXCR3 expression in the lung. caymanchem.com

The binding affinity of TAK-779 to its primary target, CCR5, is high, with a reported Ki of 1.1 nM. medchemexpress.com It also completely inhibits the binding of [125I]-RANTES to CHO/CCR5 cells with an IC50 of 1.4 nM. medchemexpress.com Its affinity for CCR2b is lower, with an IC50 of 27 nM for blocking the binding of [125I]-monocyte chemotactic protein 1. medchemexpress.com

Methodological Advancements in In Vitro Research Utilizing TAK-779 Cation

The specific and potent activity of TAK-779 has made it a valuable tool in the development of new in vitro research methodologies, particularly in the fields of high-throughput screening and biosensor technology.

Development of High-Throughput Screening (HTS) Assays

TAK-779's well-characterized antagonism of CCR5 has been instrumental in the development and validation of high-throughput screening (HTS) assays for identifying novel HIV entry inhibitors. nih.govtandfonline.com For instance, a cell-based assay using a T-cell line (JLTRG-R5) that expresses EGFP as a quantitative marker for HIV-1 replication has been validated using TAK-779. tandfonline.com In this assay, TAK-779 effectively inhibited infection by an R5-tropic HIV-1 strain (BAL) with an IC50 of 0.005 µM, demonstrating the assay's utility for screening CCR5 antagonists. tandfonline.com The first non-peptide CCR5 antagonist, TAK-779, was discovered through a high-throughput screening of Takeda's chemical library using a [125I]-RANTES and CHO/CCR5 assay. nih.gov

Application in Biosensor and Label-Free Technologies

The interaction of TAK-779 with its target receptors has been studied using advanced label-free technologies like surface plasmon resonance (SPR) biosensors. scispace.comresearchgate.net These technologies allow for the real-time monitoring of binding events without the need for fluorescent or radioactive labels, which can sometimes interfere with the interaction being studied. nih.gov

An automated BIAcore™-based assay was developed to screen for receptor solubilization conditions to improve the activity and stability of chemokine receptors like CCR5 and CXCR4. researchgate.net This work demonstrated that solubilized CCR5 was functional and could bind to the HIV-1 viral surface protein gp120, an interaction that was inhibited by TAK-779. researchgate.net This application highlights the utility of TAK-779 as a reference compound in the development and validation of novel biosensor-based assays for studying membrane protein interactions. researchgate.net

Molecular Basis of Resistance to Tak 779 Cation and Overcoming Strategies Mechanistic/in Vitro Focus

Identification of Receptor Mutations Conferring Resistance to TAK-779 Cation In Vitro (e.g., Alanine (B10760859) Scanning Mutagenesis)

In vitro studies, particularly those employing alanine-scanning mutagenesis, have been instrumental in identifying specific amino acid residues within the CCR5 receptor that are critical for TAK-779 binding and activity. By systematically replacing individual amino acids with alanine, researchers can pinpoint residues that, when mutated, reduce the antagonist's inhibitory effect without compromising the receptor's ability to support viral entry.

Initial mutagenesis studies of the extracellular domains of CCR5, the region where the viral glycoprotein (B1211001) gp120 binds, found that alanine substitutions had minimal to no effect on the antiviral activity of TAK-779. nih.gov This was an unexpected finding, as it suggested the drug's binding site was distinct from the primary viral interaction domain. nih.gov Subsequent analysis focused on the transmembrane (TM) domains of the receptor. nih.gov These investigations revealed that the binding site for TAK-779 is located in a cavity near the extracellular surface, formed by transmembrane helices 1, 2, 3, and 7. nih.gov

Further detailed mutational analysis confirmed these findings and identified specific residues in other transmembrane helices that contribute to TAK-779's inhibitory function. nih.gov Alanine substitutions at positions Asn252 and Leu255 within TM6 were shown to induce resistance to TAK-779. nih.gov This suggests a direct interaction between these residues and the CCR5 antagonist. nih.gov Interestingly, mutations at other sites, such as Gly163 in TM4 and Ile198 in TM5, affected the activity of a different CCR5 antagonist (TAK-220) but not TAK-779, indicating that while these antagonists bind to the same general pocket, their specific interactions within it differ. nih.govasm.org

While receptor mutations can confer resistance, a more common mechanism observed in vitro involves mutations in the HIV-1 envelope protein gp120, particularly within its V3 loop. oup.comnih.gov These viral mutations allow HIV-1 to utilize the CCR5 receptor for entry even when TAK-779 is bound to it. oup.comasm.orgasm.org Viruses with these adaptations are cross-resistant to other small-molecule CCR5 antagonists. asm.orgasm.org For instance, selection of HIV-1 in the presence of TAK-779 led to the emergence of viruses with five amino acid substitutions in the V3 loop that showed a 15-fold increase in resistance. nih.gov

Table 1: CCR5 Receptor Mutations Conferring Resistance to TAK-779 In Vitro

| Transmembrane Helix | Amino Acid Residue Mutation | Effect on TAK-779 Activity | Reference |

|---|---|---|---|

| TM6 | Asn252 -> Ala | Induces resistance | nih.gov |

| TM6 | Leu255 -> Ala | Induces resistance | nih.gov |

| TMs 1, 2, 3, 7 | Mutations within this pocket | Affects antiviral action | nih.gov |

Elucidation of Alternative Signaling Pathways Bypassing this compound Antagonism in Cellular Models

In cellular models, HIV-1 has demonstrated two primary strategies to circumvent the inhibitory effects of TAK-779 and other CCR5 antagonists. These strategies represent alternative pathways for viral entry that bypass the drug's intended mechanism of action.

The most frequently observed mechanism does not involve a complete switch in the signaling pathway but rather an adaptation to it. HIV-1 can develop mutations in its gp120 envelope glycoprotein that allow it to recognize and use the CCR5 receptor even when it is bound by an antagonist like TAK-779. asm.orgasm.orgnih.gov This phenomenon is often characterized by a reduction in the maximal percent inhibition (MPI) in susceptibility assays. oup.comnih.gov Viruses resistant to other CCR5 antagonists, such as vicriviroc (B613818) and maraviroc, often exhibit cross-resistance to TAK-779 due to these gp120 mutations, which are frequently located in the V3 loop. asm.orgasm.orgnih.gov These resistant viruses essentially learn to use the drug-receptor complex as their entry portal. nih.gov

A second, more drastic, bypass strategy is for the virus to switch its coreceptor usage from CCR5 to CXCR4. nih.govresearchgate.net Since TAK-779 is highly selective for CCR5 (and to a lesser extent, CXCR3), it has no inhibitory effect on HIV-1 strains that use CXCR4 for entry (X4 HIV-1). pnas.orgmedchemexpress.com In vitro experiments have shown that under certain conditions, such as in cell cultures with high levels of CXCR4 and low levels of CCR5, R5 HIV-1 strains can evolve to use CXCR4 when pressured by CCR5 inhibitors. researchgate.net In one study, viral breakthrough in the presence of CCR5-targeting agents like TAK-779 was observed earlier than with reverse transcriptase inhibitors and was associated with a coreceptor switch to CXCR4 and corresponding changes in the V3 loop of gp120. researchgate.net This highlights the virus's ability to escape drug pressure by exploiting an entirely different entry pathway. researchgate.net

Combinatorial Approaches with Other Mechanistic Inhibitors in In Vitro Settings

To counter the development of resistance and enhance antiviral efficacy, in vitro studies have explored combining TAK-779 with other inhibitors that have different mechanisms of action. The goal of these combinatorial approaches is to achieve a synergistic or additive effect, where the combined inhibition is greater than the sum of the individual drug effects.

Combinations of TAK-779 with other small-molecule CCR5 antagonists have yielded mixed results. When combined with Aplaviroc (AVC), another CCR5 inhibitor, a trend towards mild synergism was observed. nih.govasm.org This suggests that even though these drugs bind to the same hydrophobic pocket within CCR5, their specific interactions may differ enough to allow for a slightly enhanced combined effect. asm.orgnih.gov

More significant synergy has been observed when combining TAK-779 with inhibitors that target different aspects of the viral entry process. A humanized anti-CCR5 monoclonal antibody, PRO 140, demonstrated significant synergy when used in combination with TAK-779. asm.org Similarly, combining the CCR5 antagonist SCH-C with the anti-CCR5 monoclonal antibody PA14 resulted in synergy. nih.gov These findings suggest that simultaneously targeting different epitopes on the CCR5 receptor with a small molecule and an antibody can be a highly effective strategy.

Furthermore, potent synergistic effects were seen when CCR5 inhibitors were combined with CXCR4 inhibitors. nih.govasm.org Although TAK-779 itself was not the primary focus of these specific combination tests, the principle was clearly demonstrated with Aplaviroc, which showed greater synergism when combined with the CXCR4 inhibitors AMD3100 or TE14011 than with other classes of drugs. nih.govasm.org This dual-receptor blockade could be a powerful strategy to prevent viral escape through coreceptor switching. nih.gov

Table 2: In Vitro Combinatorial Approaches with this compound and Other Inhibitors

| Drug Combination | Mechanism of Interacting Drug | Observed In Vitro Effect | Reference |

|---|---|---|---|

| TAK-779 + Aplaviroc | CCR5 Antagonist | Mild Synergism | nih.govasm.org |

| TAK-779 + PRO 140 | Anti-CCR5 Monoclonal Antibody | Significant Synergy | asm.org |

| TAK-779 + PA14 | Anti-CCR5 Monoclonal Antibody | Synergy | nih.gov |

Development of Research Probes and Tools Based on Tak 779 Cation

Synthesis and Application of Radiolabeled TAK-779 Cation for Receptor Binding Studies

The development of radiolabeled analogs of the this compound has been crucial for quantitative biochemical and pharmacological studies of CCR5 and CCR2b receptors. The primary method for synthesizing a radiolabeled version, specifically [³H]TAK-779, involves the methylation of a suitable N-methyl precursor of TAK-779 using [³H]methyliodide asm.org. This process introduces a tritium (B154650) (³H) isotope, a low-energy beta emitter, into the molecule, allowing for its detection and quantification in receptor binding assays.

These radiolabeled probes are indispensable for determining the binding affinity and specificity of various compounds. In competitive binding assays, [³H]TAK-779 is used to label CCR5 receptors on cell membranes. The ability of unlabeled compounds, including TAK-779 itself or natural chemokines, to displace the radioligand provides a measure of their binding affinity (IC₅₀ or Kᵢ). For instance, TAK-779 has been shown to completely inhibit the binding of [¹²⁵I]-RANTES to CHO/CCR5 cells with an IC₅₀ value of 1.4 nM medchemexpress.compnas.org. It also potently inhibits the binding of [¹²⁵I]-mouse JE (the murine equivalent of MCP-1) to rabbit CCR2 with an IC₅₀ of 2.3 nM nih.gov. Such studies have been fundamental in characterizing the pharmacological profile of TAK-779 and other related antagonists.

Table 1: Binding Affinity Data for this compound Determined by Radioligand Assays

| Receptor Target | Radioligand Used for Assay | Cell Line | Measured Affinity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| CCR5 | [¹²⁵I]-RANTES | CHO/CCR5 | 1.4 nM (IC₅₀) | medchemexpress.compnas.org |

| CCR5 | [³H]TAK-779 | - | 1.1 nM (Kᵢ) | medchemexpress.comselleckchem.com |

| CCR2b | [¹²⁵I]-Monocyte Chemotactic Protein 1 | CHO/CCR2b | 27 nM (IC₅₀) | medchemexpress.com |

Potential for Fluorescently Labeled this compound for Imaging and Flow Cytometry

The attachment of a fluorescent tag to the this compound offers a powerful method for the direct visualization of receptor distribution and for cell sorting applications. Research has been conducted to design and synthesize fluorescence-labeled TAK-779 analogs to serve as chemical probes mdpi.com. While one study found that their synthesized fluorescent analogs penetrated cell membranes and localized to microtubules rather than demonstrating clear CCR5 binding, the potential for such probes remains an active area of interest mdpi.com.

Even without a directly labeled, commercially available probe, the this compound is a critical tool in fluorescence-based assays. In flow cytometry, it can be used as a specific competitor to validate the binding of fluorescently labeled antibodies or ligands to CCR5. pnas.org For example, the inhibition of binding of a fluorescently labeled gp120-CD4 complex to CCR5-expressing cells by TAK-779 confirms the specificity of the interaction. pnas.orgpnas.org Similarly, techniques like Fluorescence Resonance Energy Transfer (FRET) imaging have been used to study CCR5 dimerization and conformational changes, where TAK-779 can be used as an inverse agonist to study its effect on receptor internalization and trafficking. plos.orgplos.org These applications underscore the utility of the this compound in advanced cellular imaging and analysis, providing insights into receptor dynamics on the surface of living cells. nih.govnih.gov

Table 2: Applications of this compound in Fluorescence-Based Research

| Technique | Role of this compound | Research Application | Reference |

|---|---|---|---|

| Flow Cytometry | Unlabeled Competitor | Confirms specific binding of fluorescent anti-CCR5 antibodies or ligands. | pnas.orgtandfonline.com |

| Immunofluorescence | Inverse Agonist | Studies modulation of constitutive receptor internalization. | plos.org |

| FRET Imaging | Modulator | Investigates ligand-induced conformational changes in receptor heterodimers. | plos.org |

Derivation of Covalent Ligands and Affinity Tags from this compound for Target Identification and Characterization

Developing covalent ligands and affinity-tagged versions of the this compound provides powerful tools for irreversibly labeling, identifying, and characterizing its receptor targets. Affinity tags are peptide or chemical moieties that facilitate the purification and detection of a target protein. scispace.com By incorporating such tags into the TAK-779 structure, researchers can create probes for "pull-down" experiments to isolate CCR5 and its associated protein complexes.

One common affinity tag is biotin (B1667282). A biotinylated version of TAK-779 could be used to capture the receptor from cell lysates using streptavidin-coated beads. This approach is valuable for confirming target engagement and for proteomic studies aimed at identifying proteins that interact with the receptor. Studies have already utilized site-specific biotinylation of receptors, followed by treatment with TAK-779, to analyze its effects on receptor trafficking and internalization. plos.org

Furthermore, the TAK-779 scaffold can be modified to create covalent ligands by introducing a chemically reactive group, such as a photo-affinity label (e.g., a benzophenone). Upon photoactivation, this probe would form an irreversible covalent bond with amino acid residues within the binding pocket. This technique is invaluable for precisely mapping the binding site on the receptor, providing structural insights that can guide the design of new, more potent antagonists. pnas.org The use of such derivatives helps to rationalize the activity of different compounds and understand the structural basis for their selectivity. biorxiv.org

Table 3: Potential Derivative Probes from this compound and Their Applications

| Derivative Type | Potential Modification | Primary Application | Research Benefit |

|---|---|---|---|

| Affinity Probe | Addition of a biotin tag | Target isolation and pull-down assays | Identification of receptor-interacting proteins and validation of off-target effects. |

| Covalent Ligand | Incorporation of a photo-reactive group (e.g., benzophenone) | Photo-affinity labeling | Precise mapping of the amino acid residues in the ligand-binding pocket of the receptor. |

| Covalent Ligand | Addition of an electrophilic warhead | Irreversible receptor inhibition | Prolonged blockade of receptor function for mechanistic studies. |

Advanced Topics and Future Academic Research Avenues for Tak 779 Cation

Investigation of Allosteric Mechanisms and Biased Antagonism

A primary avenue for future research lies in the detailed characterization of TAK-779's allosteric mechanisms. Unlike orthosteric ligands that compete directly with endogenous chemokines, TAK-779 is a non-competitive antagonist that binds to a topographically distinct allosteric site within the transmembrane (TM) helices of CCR5. pnas.orgnih.gov This binding pocket is located near the extracellular surface, forming a cavity between TM helices 1, 2, 3, and 7. pnas.orgpnas.org This allosteric interaction induces a specific conformational state in the receptor that is incompatible with chemokine binding and subsequent activation. pnas.org

Future investigations should focus on:

Conformational Selection vs. Induced Fit: Research using advanced biophysical techniques like nuclear magnetic resonance (NMR) and cryogenic electron microscopy (cryo-EM) could elucidate whether TAK-779 selects a pre-existing inactive conformation from the receptor's dynamic ensemble or actively induces a novel conformation upon binding. pnas.orgbiorxiv.org Studies have suggested that TAK-779 binds to a high-energy receptor conformation, distinct from the lowest-energy apo-receptor state, highlighting the complexity of its interaction. pnas.org

Biased Antagonism: The concept of biased signaling, where a ligand preferentially activates or inhibits specific downstream pathways, is a frontier in GPCR pharmacology. Future studies should investigate whether TAK-779 acts as a biased antagonist, for example, by differentially affecting G-protein-dependent signaling versus β-arrestin-mediated pathways. Some research suggests that different small-molecule antagonists can stabilize distinct receptor conformations, which could lead to biased effects. rockefeller.edu

Inverse Agonism: TAK-779 has been shown to exhibit inverse agonist activity, meaning it can reduce the basal, ligand-independent activity of constitutively active CCR5 mutants. nih.gov Further research is needed to understand the structural basis of this inverse agonism and its relevance for wild-type CCR5, which may possess a low level of constitutive activity. plos.org

Detailed mapping of the binding site has identified several key amino acid residues that interact with TAK-779, providing a foundation for these future structural and functional studies.

Table 1: Key CCR5 Amino Acid Residues in the TAK-779 Binding Pocket

| Residue | Location | Type of Interaction | Reference |

|---|---|---|---|

| Tyr37 | Transmembrane Helix 1 | Hydrogen Bonding | niph.go.jpnih.gov |

| Trp86 | Transmembrane Helix 2 | Cation-π Interaction with quaternary amine | researchgate.net |

| Tyr108 | Transmembrane Helix 3 | Aromatic Stacking, van der Waals | nih.govresearchgate.net |

| Phe112 | Transmembrane Helix 3 | Hydrophobic | nih.govacs.org |

| Ile198 | Transmembrane Helix 5 | Hydrophobic | nih.gov |

| Trp248 | Transmembrane Helix 6 | Interaction with microswitch | acs.org |

Exploration of Non-Canonical Signaling Pathways Modulated by TAK-779 Cation

Chemokine receptors, including CCR5, signal through pathways beyond the canonical G-protein activation that modulates intracellular calcium and cyclic AMP levels. aacrjournals.org These non-canonical pathways play crucial roles in cell survival, proliferation, and gene expression. aacrjournals.orgdoi.org A significant future research direction is to determine how TAK-779 modulates these less-explored signaling cascades.

Key areas for exploration include:

PI3K/Akt/mTOR Pathway: CCR5 activation can trigger the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is central to cell survival and proliferation. aacrjournals.orgdoi.orgmdpi.com Studies have shown that CCR5 antagonists can disrupt the PI3K-Akt-mTORC1 pathway, suggesting a broader impact than just blocking chemotaxis. mdpi.com Future research should precisely quantify the effect of TAK-779 on these pathways in various cell types, such as cancer cells where this axis can be pro-tumorigenic. aacrjournals.org

Receptor Tyrosine Kinase (RTK) Crosstalk: GPCRs can engage in crosstalk with RTKs, leading to complex and integrated cellular responses. frontiersin.org For example, blockade of the chemokine receptor CXCR4 can trigger compensatory survival signals via activation of RTKs. frontiersin.org It remains an open and important question whether chronic antagonism of CCR5 by TAK-779 induces similar compensatory signaling, which could have significant implications for its long-term therapeutic effects.

Transcriptional Regulation: CCR5 signaling can lead to the activation of transcription factors that regulate the expression of genes involved in inflammation and immunity. aacrjournals.orgaacrjournals.org Investigating the global changes in gene expression following treatment with TAK-779 using transcriptomic approaches (e.g., RNA-seq) would provide a comprehensive view of its influence on cellular function beyond immediate signaling events.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Modeling

The complexity of GPCR signaling, with its extensive networks and feedback loops, necessitates the use of systems biology approaches for a holistic understanding. nih.govportlandpress.com Future research on TAK-779 would greatly benefit from the integration of experimental data into comprehensive mechanistic models. ontosight.ai

This research avenue involves:

Developing Quantitative Models: Building mathematical models based on ordinary differential equations or agent-based simulations to describe the dynamic interactions between TAK-779, CCR5, its endogenous ligands, and downstream signaling components. nih.govontosight.ai Such models, parameterized with experimental data, can help to understand how the allosteric effects of TAK-779 propagate through the signaling network. nih.gov

Predicting Cellular Responses: A validated systems model could predict cellular responses to TAK-779 under different conditions, such as varying concentrations of chemokines or in the context of receptor heterodimerization. This would provide a powerful tool for generating new hypotheses and guiding experimental design. institutcochin.fr

Unexplored Interactions with Other GPCRs Beyond Canonical Chemokine Receptors

While TAK-779 is primarily known as a CCR5 antagonist, it is not entirely selective and exhibits activity at other chemokine receptors, notably CCR2b and CXCR3. caymanchem.commedchemexpress.com This polypharmacology presents both challenges and opportunities for future research.

Key areas for investigation include:

Receptor Heterodimerization: GPCRs can form heterodimers or higher-order oligomers, which can have distinct pharmacological properties compared to the individual receptors. rsc.org CCR5 is known to form heterodimers with both CCR2 and CXCR4. nih.govrsc.org Intriguingly, in cells co-expressing CCR5 and CXCR4, TAK-779 has been shown to inhibit signaling through CXCR4, a receptor it does not directly bind. nih.gov This negative allosteric modulation across the receptor heteromer interface is a critical area for future study, as it implies that TAK-779's effects in a native biological system may be broader than predicted from its direct binding profile.

Screening for Novel Off-Targets: A comprehensive, unbiased screening of TAK-779 against a broad panel of GPCRs could uncover previously unknown interactions. Identifying these off-targets is crucial for a complete understanding of its mechanism of action and for interpreting results from in vivo studies. While it has shown no effect on several other chemokine receptors, its effect on the wider GPCRome is not fully characterized. pnas.org

Functional Consequences of Multi-Target Engagement: Research should focus on the functional consequences of simultaneously antagonizing CCR5, CCR2, and CXCR3 in specific disease models, such as inflammatory diseases or cancer, where these receptors play distinct but sometimes overlapping roles. frontiersin.orgelifesciences.org

Table 2: Documented Inhibitory Activity of this compound on Various Chemokine Receptors

| Target Receptor | Cell Type | Assay Type | Measured Value (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|---|

| Human CCR5 | CHO Cells | [¹²⁵I]-RANTES Binding | 1.4 nM (IC₅₀) | medchemexpress.com |

| Human CCR5 | MAGI-CCR5 Cells | R5 HIV-1 Inhibition | 1.2 nM (EC₅₀) | medchemexpress.com |

| Human CCR2b | CHO Cells | [¹²⁵I]-MCP-1 Binding | 27 nM (IC₅₀) | medchemexpress.com |

| Mouse CCR5 | 2B4 T Cells | Inhibition Assay | 236 nM (IC₅₀) | caymanchem.com |

Table 3: List of All Compound Names Mentioned

| Compound Name |

|---|

| AD101 (SCH-350581) |

| AMD3100 |

| Aplaviroc |

| BX-471 |

| Cenicriviroc |

| Leronlimab (PRO 140) |

| Maraviroc |

| Met-CCL5 |

| Plerixafor |

| RS-504393 |

| SCH-C (SCH-351125) |

| TAK-220 |

| TAK-779 |

| Tiotropium |

| Tocilizumab |

| UCB-35625 |

Q & A

Basic: What is the molecular mechanism of TAK-779 in inhibiting CCR5-mediated HIV-1 entry?